An In-Depth Technical Guide to the Thermodynamic Stability of 2-(2-Phenylpropyl)-1,3,2-dioxaborinane
An In-Depth Technical Guide to the Thermodynamic Stability of 2-(2-Phenylpropyl)-1,3,2-dioxaborinane
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Boronic acids and their derivatives are pivotal in modern medicinal chemistry and organic synthesis, serving as versatile building blocks and pharmacophores.[1][2] Their efficacy and reliability, however, are intrinsically linked to their stability. This guide provides a comprehensive technical overview of the thermodynamic stability of a specific boronic ester, 2-(2-Phenylpropyl)-1,3,2-dioxaborinane. This document moves beyond a mere listing of facts to explain the causal relationships behind its stability profile. We will delve into the structural nuances that govern its stability, present robust, self-validating experimental protocols for its characterization, and offer computational approaches for predictive analysis. This guide is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to confidently handle and utilize this important class of molecules.
Introduction: The Significance of Boronic Ester Stability in Drug Development
Boronic acids and their esters have become indispensable in pharmaceutical development, with applications ranging from potent enzyme inhibitors to crucial intermediates in cross-coupling reactions for the synthesis of complex drug molecules.[1][2] The utility of these compounds is, however, often moderated by their inherent instability. Decomposition pathways such as hydrolysis, oxidation, and protodeboronation can compromise shelf-life, reaction yields, and ultimately, the therapeutic efficacy of boronic acid-containing drugs.[3]
The conversion of a boronic acid to a boronic ester, such as a 1,3,2-dioxaborinane, is a common strategy to enhance stability. These cyclic esters often provide a good balance of stability for handling and purification while allowing for subsequent chemical transformations. Understanding the thermodynamic stability of a specific boronic ester like 2-(2-Phenylpropyl)-1,3,2-dioxaborinane is therefore not an academic exercise, but a critical aspect of process development, formulation, and ensuring the quality and reliability of active pharmaceutical ingredients (APIs).
This guide will focus on the multifaceted nature of the stability of 2-(2-Phenylpropyl)-1,3,2-dioxaborinane, providing both a theoretical framework and practical, actionable protocols.
Structural Features Influencing the Stability of 2-(2-Phenylpropyl)-1,3,2-dioxaborinane
The thermodynamic stability of 2-(2-Phenylpropyl)-1,3,2-dioxaborinane is not a singular property but rather the result of a delicate interplay of several structural and electronic factors.
The 1,3,2-Dioxaborinane Ring System
The six-membered 1,3,2-dioxaborinane ring, formed from the condensation of a boronic acid with 1,3-propanediol, is a key determinant of the molecule's stability. Compared to their five-membered 1,3,2-dioxaborolane counterparts (formed with 1,2-diols), six-membered rings generally exhibit different stability profiles. While five-membered rings like those derived from pinacol can offer enhanced stability against hydrolysis, some studies suggest that six-membered ring esters may undergo protodeboronation more readily than the parent boronic acid.[2]
Steric and Electronic Effects of the 2-Phenylpropyl Substituent
The substituent on the boron atom plays a crucial role in modulating the stability of the boronic ester. In the case of 2-(2-Phenylpropyl)-1,3,2-dioxaborinane, the 2-phenylpropyl group exerts both steric and electronic effects:
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Steric Hindrance: The bulky 2-phenylpropyl group provides a degree of steric shielding around the boron atom. This can hinder the approach of nucleophiles, such as water, thereby slowing down the rate of hydrolysis.
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Electronic Effects: The phenyl ring, being an aromatic system, can influence the electron density at the boron center through inductive and resonance effects. The alkyl chain connecting the phenyl ring to the boron atom will also have an inductive effect. These electronic modifications can impact the susceptibility of the C-B bond to cleavage.
The interplay of these effects determines the overall stability of the molecule. A graphical representation of these influencing factors is presented below.
Experimental Assessment of Thermodynamic Stability
A thorough understanding of the thermodynamic stability of 2-(2-Phenylpropyl)-1,3,2-dioxaborinane requires a multi-faceted experimental approach. The following sections provide detailed, self-validating protocols for key analytical techniques.
Synthesis of 2-(2-Phenylpropyl)-1,3,2-dioxaborinane
A prerequisite for any stability study is the synthesis and purification of the target compound. A general and reliable method for the synthesis of 1,3,2-dioxaborinanes is the condensation of the corresponding boronic acid with 1,3-propanediol.
Protocol 1: Synthesis of 2-(2-Phenylpropyl)-1,3,2-dioxaborinane
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Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine 2-(2-phenylpropyl)boronic acid (1 equivalent), 1,3-propanediol (1.1 equivalents), and a suitable solvent such as toluene.
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Reaction: Heat the mixture to reflux. The azeotropic removal of water will drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹¹B NMR, and High-Resolution Mass Spectrometry (HRMS).
Thermal Stability Analysis: TGA and DSC
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to probe the thermal stability of a compound.[4][5] TGA measures changes in mass as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled.[6]
Protocol 2: Thermogravimetric Analysis (TGA)
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Sample Preparation: Accurately weigh 5-10 mg of purified 2-(2-Phenylpropyl)-1,3,2-dioxaborinane into a TGA pan.
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Instrument Setup: Place the pan in the TGA instrument. Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Thermal Program: Heat the sample from room temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition provides an indication of the thermal stability. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Protocol 3: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed pan as a reference.
-
Instrument Setup: Place the sample and reference pans in the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at a low temperature (e.g., 0 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above any expected thermal events.
-
Cool the sample back to the initial temperature.
-
Perform a second heating ramp to observe any changes in the material's thermal properties after the initial heating.
-
-
Data Analysis: Analyze the resulting thermogram for endothermic or exothermic events, such as melting, crystallization, or decomposition. The enthalpy changes associated with these events can be quantified.
| Parameter | TGA | DSC |
| Principle | Measures mass change vs. temperature | Measures heat flow vs. temperature[6] |
| Information Obtained | Decomposition temperature, residual mass | Melting point, glass transition, enthalpy of transitions[5] |
| Typical Sample Size | 5-10 mg | 2-5 mg |
| Atmosphere | Inert (N₂) or reactive (Air) | Inert (N₂) or reactive (Air) |
Table 1: Comparison of TGA and DSC for Thermal Stability Analysis
Hydrolytic Stability Assessment
The susceptibility of the boronic ester to hydrolysis is a critical parameter, especially for applications in aqueous environments or formulations containing water. The rate of hydrolysis can be conveniently monitored by ¹H NMR spectroscopy.
Protocol 4: ¹H NMR-based Hydrolysis Kinetics
-
Sample Preparation: Prepare a stock solution of 2-(2-Phenylpropyl)-1,3,2-dioxaborinane in a deuterated organic solvent (e.g., CD₃CN).
-
Reaction Initiation: In an NMR tube, combine the stock solution with a buffered D₂O solution of known pD to initiate hydrolysis.
-
Data Acquisition: Acquire ¹H NMR spectra at regular time intervals.
-
Data Analysis: Monitor the disappearance of the signals corresponding to the boronic ester and the appearance of signals for the hydrolysis products (2-(2-phenylpropyl)boronic acid and 1,3-propanediol). The rate of hydrolysis can be determined by plotting the concentration of the starting material versus time.
Oxidative Stability Evaluation
Oxidation is another significant degradation pathway for boronic esters. The stability towards common oxidizing agents can be assessed to predict the compound's shelf-life and compatibility with various reaction conditions.
Protocol 5: Oxidative Stability Assay
-
Reaction Setup: Dissolve a known amount of 2-(2-Phenylpropyl)-1,3,2-dioxaborinane in a suitable solvent. Add a controlled amount of an oxidizing agent (e.g., hydrogen peroxide).
-
Monitoring: Monitor the reaction progress over time using an appropriate analytical technique such as HPLC or GC-MS.
-
Analysis: Quantify the amount of remaining starting material at different time points to determine the rate of oxidative degradation.
Computational Modeling of Thermodynamic Stability
In addition to experimental methods, computational chemistry provides a powerful tool for predicting and understanding the thermodynamic stability of molecules.[7][8] Density Functional Theory (DFT) is a widely used method for these calculations.[9]
Workflow for Computational Stability Analysis
By calculating the Gibbs free energy of the boronic ester and its potential decomposition products, the thermodynamic favorability of degradation pathways can be assessed. Furthermore, modeling the transition states for these reactions can provide insights into the kinetic stability of the molecule.
Practical Implications and Conclusion
The thermodynamic stability of 2-(2-Phenylpropyl)-1,3,2-dioxaborinane is a critical parameter that influences its handling, storage, and application in drug discovery and development. A comprehensive assessment of its stability requires a combination of experimental and computational approaches.
-
For Process Chemists: The thermal stability data obtained from TGA and DSC will inform safe operating temperatures for synthesis and purification.
-
For Formulation Scientists: Understanding the hydrolytic and oxidative stability is crucial for developing stable drug formulations with an adequate shelf-life.
-
For Medicinal Chemists: Knowledge of the stability profile allows for the rational design of more robust boronic acid-based drug candidates.
While specific thermodynamic data for 2-(2-Phenylpropyl)-1,3,2-dioxaborinane is not extensively reported in the literature, the protocols and theoretical framework provided in this guide offer a robust and comprehensive approach for its determination. By systematically applying these methodologies, researchers can gain a deep and practical understanding of the stability of this important molecule, thereby accelerating the development of novel and effective pharmaceuticals.
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